3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzofuran derivative with thiosemicarbazide under oxidative conditions, often using reagents like hydrogen peroxide or iodine.
Formation of the Carboxamide Group: The final step involves the acylation of the thiadiazole-substituted benzofuran with an appropriate acyl chloride or anhydride to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzofurans.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in the treatment of diseases such as cancer and infectious diseases .
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the benzofuran ring can intercalate with DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-benzofuran-2-carboxamide: Lacks the thiadiazole ring, resulting in different biological activity.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and binding affinity.
3,5-Dimethyl-N-(1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide: Similar structure but with different substitution patterns on the thiadiazole ring.
Uniqueness
The presence of both the dimethyl groups and the thiadiazole ring in 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide imparts unique chemical and biological properties. These structural features enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-11-10(6-7)8(2)12(19-11)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZQYIVRFAZVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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